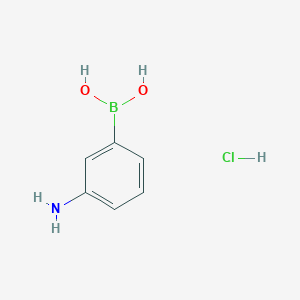

(m-Aminophenyl)metaboric acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85006-23-1 |

|---|---|

Molecular Formula |

C6H7BClNO2 |

Molecular Weight |

171.39 g/mol |

IUPAC Name |

3-oxoboranyloxyaniline;hydrochloride |

InChI |

InChI=1S/C6H6BNO2.ClH/c8-5-2-1-3-6(4-5)10-7-9;/h1-4H,8H2;1H |

InChI Key |

RGMQUFAINSNXHS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)[NH3+])(O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

(m-Aminophenyl)metaboric acid hydrochloride structural formula

An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride

Introduction

(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.

This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.

Chemical Identity and Structure

The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "(m-Aminophenyl)metaboric acid hydrochloride," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH2) at the meta (position 3) and a boronic acid group (-B(OH)2) at position 1.

The key identifiers and structural information for this compound are summarized below.

| Identifier | Value |

| Compound Name | 3-Aminophenylboronic acid hydrochloride |

| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl |

| CAS Number | 85006-23-1[3] |

| Molecular Formula | C6H8BNO2·HCl or C6H9BClNO2 |

| Molecular Weight | 173.41 g/mol [3] |

| SMILES | Cl.Nc1cccc(c1)B(O)O |

| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N |

Physicochemical Properties

(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.

| Property | Description |

| Appearance | White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3] |

| Purity (Assay) | ≥96%[3], 98% |

| Solubility | Soluble in water and polar organic solvents |

| Storage | Keep at room temperature[3] |

Synthesis and Experimental Protocols

The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[4]

Materials:

-

3-Nitrophenylboronic acid (1 eq.)

-

Iron powder (5 eq.)

-

Hexafluoroisopropanol (HFIP) (10 eq.)

-

2N aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).

-

Stir the mixture and add 2N aqueous hydrochloric acid dropwise.

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.[4]

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

Caption: Synthesis workflow for 3-Aminophenylboronic Acid.

Applications in Research and Drug Development

The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[2] The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.

General Protocol: Suzuki-Miyaura Coupling

Materials:

-

(m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)

-

Aryl or vinyl halide (1 eq.)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.

-

De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the degassed solvent to the reaction flask, followed by the palladium catalyst.

-

Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the combined organic layers.

-

Purify the crude product via column chromatography or recrystallization.

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Medicinal Chemistry and Materials Science

In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.[5] Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like β-lactamases, which are responsible for bacterial resistance to antibiotics.[6]

In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.[1] The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.

Caption: Logical workflow of diol sensing using boronic acids.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 85006-23-1・m-Aminophenylboronic Acid Hydrochloride・321-69061・327-69063[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 6. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3-Aminophenylboronic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Aminophenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid hydrochloride is a versatile bifunctional organic compound featuring both an amino group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science. Its ability to engage in diverse chemical transformations allows for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, functional polymers, and advanced materials.[1][2]

Physical and Chemical Properties

3-Aminophenylboronic acid hydrochloride is a solid, typically appearing as a powder.[1] It is known to be hygroscopic and should be handled and stored with precautions to avoid exposure to moisture.[3] Proper storage involves keeping the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3]

Table 2.1: Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 85006-23-1 | [4][5] |

| Molecular Formula | C₆H₉BClNO₂ | [4] |

| Molecular Weight | 173.41 g/mol | [5] |

| Appearance | Powder | [1] |

| Purity | 97-98% | [1][4] |

| Solubility | Partly miscible in water. Soluble in DMSO and methanol. | [6][7] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |

| Storage | Keep in a dry, cool, well-ventilated place. Protect from moisture. | [3][8] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [3] |

Identifiers and Spectral Data

Chemical identifiers are crucial for unambiguous identification of the compound in databases and literature.

Table 3.1: Chemical Identifiers

| Type | Identifier | Source(s) |

| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | [1][5] |

| InChI | 1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | [1][5] |

| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N | [1][4] |

| SMILES | Cl.Nc1cccc(c1)B(O)O | [1][5] |

Reactivity and Applications

The utility of 3-aminophenylboronic acid hydrochloride stems from the reactivity of its two functional groups. The boronic acid is a key participant in cross-coupling reactions, while the amino group can be derivatized for further molecular elaboration.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. In this reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or related structure. This reaction is widely used in the pharmaceutical industry for the synthesis of drug candidates.[2]

Other Applications

Beyond Suzuki coupling, this reagent is used in other cross-coupling methods, including copper-catalyzed and palladium-free reactions.[1] It is also employed as a precursor for boronate-functionalized monomers used to prepare high-quality polymer films for sensor applications.[1] For instance, its ability to bind with diols makes it suitable for developing sensors to detect saccharides and bacteria.[9][10]

Experimental Protocols

The following protocol describes a general method for the synthesis of the free base, 3-aminophenylboronic acid, by reducing the corresponding nitro compound. This is a foundational reaction for producing the core molecule.

Synthesis of 3-Aminophenylboronic Acid from 3-Nitrophenylboronic Acid

This procedure outlines the chemical reduction of a nitro group to an amine, a common and essential transformation in organic synthesis.

Materials:

-

3-Nitrophenylboronic acid

-

Iron powder

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

Combine 3-nitrophenylboronic acid (1 equivalent), iron powder (5 equivalents), and HFIP (10 equivalents) in a reaction vessel.[6]

-

Stir the mixture and add 2N aqueous HCl dropwise.[6]

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[6]

-

After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.[6]

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the crude product by silica gel column chromatography to obtain pure 3-aminophenylboronic acid.[6]

Safety and Handling

3-Aminophenylboronic acid hydrochloride is considered hazardous and requires careful handling.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][3]

Table 6.1: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

Handling:

-

Use only in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses or goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), oxides of boron, and hydrogen chloride gas.[3]

References

- 1. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 30418-59-8|(3-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride (CAS: 85006-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-Aminophenylboronic acid hydrochloride, is a versatile organic compound that has garnered significant interest in various scientific and research domains. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, makes it a valuable building block in organic synthesis and a key component in the development of advanced analytical systems.

This technical guide provides a comprehensive overview of 3-Aminophenylboronic acid hydrochloride, including its chemical and physical properties, detailed experimental protocols for its primary applications, and insights into its role in chemical synthesis and biosensing. While not a therapeutic agent itself, its utility as a synthetic intermediate for creating complex molecules makes it a relevant compound for professionals in drug development.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Aminophenylboronic acid and its hydrochloride salt are presented in Table 1. It is important to distinguish between the different forms of the compound as properties can vary.

| Property | Value | Form |

| CAS Number | 85006-23-1 | Hydrochloride Salt |

| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | Hydrochloride Salt |

| Molecular Formula | C₆H₈BNO₂ · HCl | Hydrochloride Salt |

| Molecular Weight | 173.41 g/mol | Hydrochloride Salt |

| Appearance | White to off-white or light brown crystalline powder[2][3] | Hydrochloride Salt |

| Solubility | Soluble in water and polar organic solvents | Hydrochloride Salt |

| Melting Point | 225 °C[4] | Free Base (3-Aminophenylboronic acid) |

| pKa | 2.7 (at pH 7.4), 9.3 (at pH 4.5)[5] | Hydrochloride Salt |

Synthesis and Purification

General Synthesis Method

A common synthetic route to 3-Aminophenylboronic acid involves a multi-step process starting from 3-nitrobenzophenone. The process includes a palladium-catalyzed coupling reaction followed by reduction and purification.[6]

Experimental Protocol: Synthesis of 3-Aminophenylboronic acid [6]

-

Coupling Reaction: 3-Nitrobenzophenone is reacted with a diboron reagent, such as bis(pinacolato)diboron or bis(catecholato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate or potassium carbonate). The reaction is typically carried out in an organic solvent like DMSO, DMF, or dioxane and heated.

-

Reduction and Hydrolysis: After the coupling reaction, water is added to the reaction mixture. This step serves to quench the reaction and facilitate the reduction of the nitro group to an amino group, as well as the hydrolysis of the boronic ester to the free boronic acid.

-

Purification: The product is then purified. An acidic workup can be used to move the aminated product into the aqueous layer. The pH of the aqueous layer is then adjusted to near-neutral (pH 6-7) with a base (e.g., sodium hydroxide), followed by extraction with an organic solvent and subsequent desolventization to yield 3-aminophenylboronic acid.[6]

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be treated with hydrochloric acid.

Purification

Purification of boronic acids can be challenging. Recrystallization is a commonly employed method. For aryl boronic acids, recrystallization from hot water or hot ethanol has been reported to be effective.[7]

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

3-Aminophenylboronic acid hydrochloride is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many medicinally important compounds.[9]

Diagram 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [9]

-

Reaction Setup: In a dry reaction vessel, combine 3-Aminophenylboronic acid hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as potassium phosphate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas (repeat three times).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

-

Characterization: Characterize the final product using techniques such as NMR and mass spectrometry.

Applications in Biosensing

The boronic acid moiety of 3-Aminophenylboronic acid can reversibly bind to cis-1,2- and -1,3-diols, which are present in saccharides and on the cell surfaces of bacteria.[10][11] This specific interaction forms the basis of its use in the development of biosensors for the detection of various biological targets, including bacteria and glycoproteins.[12][13][14]

Diagram 2: Mechanism of action of a 3-aminophenylboronic acid-based biosensor.

Experimental Protocol: Fabrication of an Electrochemical Bacterial Sensor [10][12]

-

Electrode Preparation: Start with a clean electrode surface (e.g., a gold electrode).

-

Electropolymerization: Prepare a solution of 3-aminophenylboronic acid in a suitable buffer. The electropolymerization of 3-aminophenylboronic acid onto the electrode surface can be carried out using techniques like cyclic voltammetry or constant potential methods to form a poly(3-aminophenylboronic acid) film.

-

Template Imprinting (Optional but common for selectivity): If creating a cell-imprinted polymer, the target bacteria (e.g., Staphylococcus epidermidis) are introduced into the monomer solution before or during electropolymerization.

-

Template Removal: After polymerization, the bacterial templates are removed, often by washing with a solution that disrupts the boronic acid-diol interaction (e.g., by changing the pH), leaving behind cavities that are specific in shape and chemical functionality to the target bacteria.

-

Detection: The sensor is then exposed to a sample containing the target bacteria. The binding of the bacteria to the imprinted polymer can be detected by measuring changes in the electrochemical properties of the electrode, such as impedance, using electrochemical impedance spectroscopy (EIS).

Role in Drug Discovery and Development

While 3-Aminophenylboronic acid hydrochloride is not an active pharmaceutical ingredient itself, phenylboronic acid derivatives are a significant class of compounds in medicinal chemistry.[1][15][16][17] They have been investigated for various therapeutic applications, including:

-

Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism is the basis for the action of bortezomib, a proteasome inhibitor used in cancer therapy. Phenylboronic acid derivatives have also been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[18]

-

Targeted Drug Delivery: The ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, is being exploited for targeted drug delivery.[19] By incorporating a phenylboronic acid moiety into a drug delivery system, it is possible to enhance the accumulation of the therapeutic agent at the tumor site.

-

Prodrugs: Phenylboronic acid-based prodrugs have been designed to release an active drug in response to specific physiological conditions, such as the high levels of reactive oxygen species found in inflammatory cells.

The primary role of 3-Aminophenylboronic acid in drug development is as a versatile building block. The presence of both an amino group and a boronic acid group allows for sequential or orthogonal chemical modifications, enabling the synthesis of a wide array of complex molecules for screening as potential drug candidates.

Safety and Handling

3-Aminophenylboronic acid hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[20] When handling this compound, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn. It should be handled in a well-ventilated area.[2] For storage, it is recommended to keep the container tightly closed and in a dry, cool place (2°C - 8°C).[5]

Conclusion

This compound (3-Aminophenylboronic acid hydrochloride) is a chemical compound of significant utility for researchers and scientists. Its primary applications lie in the realm of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the fabrication of innovative biosensors. For drug development professionals, its value is primarily as a versatile synthetic intermediate that can be used to construct complex molecular architectures for the development of new therapeutic agents. A thorough understanding of its properties and reaction protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. (3-Aminophenyl)boronic acid hydrochloride | 85006-23-1 | FA139811 [biosynth.com]

- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile synthesis of red emitting 3-aminophenylboronic acid functionalized copper nanoclusters for rapid, selective and highly sensitive detection of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-aminophenylboronic acid hydrochloride, a crucial building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols.

Introduction

3-Aminophenylboronic acid and its salts are versatile intermediates widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The presence of both an amino group and a boronic acid moiety allows for orthogonal functionalization, making it a valuable synthon for the construction of complex molecular architectures. This guide will focus on the two most prevalent synthetic routes to its hydrochloride salt: the reduction of 3-nitrophenylboronic acid and a palladium-catalyzed coupling approach.

Synthesis Pathways

Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid hydrochloride. The traditional and widely practiced method involves the reduction of the nitro group of 3-nitrophenylboronic acid. A more contemporary approach utilizes a palladium-catalyzed cross-coupling reaction.

Pathway 1: Reduction of 3-Nitrophenylboronic Acid

The reduction of 3-nitrophenylboronic acid is a common and effective method for the synthesis of 3-aminophenylboronic acid. Several reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid systems being the most frequently utilized.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, a solution of 3-nitrophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or methanol is prepared.

-

Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-aminophenylboronic acid.

-

Hydrochloride Salt Formation: The crude 3-aminophenylboronic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Concentrated hydrochloric acid (1.1 eq) is added dropwise with stirring.

-

Crystallization and Isolation: The resulting mixture is stirred, and the hydrochloride salt is allowed to crystallize, often with cooling. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 3-aminophenylboronic acid hydrochloride.

Reduction of aromatic nitro compounds using iron powder in the presence of an acid is a classical and cost-effective method.

Experimental Protocol:

-

Reaction Setup: 3-Nitrophenylboronic acid (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Reagent Addition: Iron powder (typically 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid are added to the solution.

-

Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the hot reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.

-

Extraction and Salt Formation: The residue is taken up in water and the pH is adjusted to be basic (pH > 8) with an aqueous solution of sodium hydroxide or sodium carbonate. The free amine is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.

Pathway 2: Palladium-Catalyzed Coupling Reaction

A more recent and efficient method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of a protected aminophenyl halide or triflate with a boron source. A patented method describes the coupling of 3-nitrobenzophenone followed by a one-pot reduction and hydrolysis.[1]

Experimental Protocol (Adapted from CN109467569B): [1]

-

Coupling Reaction: Under a nitrogen atmosphere, 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 eq) are dissolved in an anhydrous solvent like dioxane. A base, such as potassium acetate (3.0 eq), is added. The mixture is heated to a temperature of 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Reduction and Hydrolysis: After cooling the reaction mixture, water is added to quench the reaction. The nitro group is reduced in situ, and the boronic ester is hydrolyzed.

-

Purification: An acid, such as hydrochloric acid, is added to the reaction mixture to transfer the product into the aqueous layer as its salt. The layers are separated, and the aqueous layer is washed with an organic solvent. The pH of the aqueous layer is then adjusted to be nearly neutral (pH 6-7) with a base like sodium hydroxide.

-

Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give 3-aminophenylboronic acid.

-

Hydrochloride Salt Formation: The obtained 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways.

| Parameter | Pathway 1: Reduction of 3-Nitrophenylboronic Acid | Pathway 2: Palladium-Catalyzed Coupling |

| Starting Materials | 3-Nitrophenylboronic acid | 3-Nitrobromobenzene, Bis(pinacolato)diboron |

| Key Reagents | Method A: H₂, Pd/C, HClMethod B: Fe, HCl/AcOH | Pd catalyst, Base, HCl |

| Typical Yield | 70-95% (for the reduction step) | ~59% (overall for the free amine)[1] |

| Purity | High, dependent on purification | >98% (for the free amine)[1] |

| Reaction Conditions | Method A: Room temp, 1-4 atm H₂Method B: Reflux | 80-100 °C |

| Advantages | Readily available starting material, well-established methods. | High purity, avoids handling of nitroboronic acid. |

| Disadvantages | Method A: Requires specialized hydrogenation equipment.Method B: Stoichiometric iron waste. | Higher cost of palladium catalyst and boron reagent. |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathways described.

Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via reduction.

Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via Pd-catalyzed coupling.

References

Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more systematically known as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized in synthetic chemistry and increasingly in biochemical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable building block for a diverse range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its functional applications, particularly in cross-coupling reactions and bioconjugation.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents, a property enhanced by its hydrochloride salt form.[1] The compound is primarily identified by its CAS Number: 85006-23-1.[2]

Quantitative physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (3-aminophenyl)boronic acid hydrochloride | [3] |

| Synonyms | 3-Aminophenylboronic acid HCl, (m-Aminophenyl)boronic acid HCl | [2] |

| CAS Number | 85006-23-1 | [2] |

| Molecular Formula | C₆H₈BNO₂ · HCl | [2] |

| Molecular Weight | 173.41 g/mol | [2] |

| Appearance | White to off-white, or pale yellow to grey crystalline powder or solid | [1][4] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| SMILES | Cl.Nc1cccc(c1)B(O)O | [2] |

| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N | [2] |

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two functional groups.

-

Boronic Acid Moiety : The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the aminophenyl ring.[5] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[6] Beyond palladium-catalyzed reactions, it can also participate in copper-catalyzed and palladium-free cross-coupling processes.[2]

-

Amino Group : The amine at the meta-position is a versatile functional handle. It can be acylated, alkylated, or used as a nucleophile in various other transformations, allowing for the straightforward introduction of diverse substituents.[7]

-

Interaction with Diols : A key chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters.[8] This interaction is pH-dependent and is particularly strong with cis-diols found in saccharides and glycoproteins.[9] This property is exploited in the development of sensors for sugars, for affinity chromatography to purify glycoproteins, and in drug delivery systems.[1][9]

Experimental Protocols

Generalized Synthesis Protocol

While various proprietary methods exist, a common academic approach to synthesizing 3-aminophenylboronic acid involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

Step 1: Reduction of 3-Nitrophenylboronic Acid A general method involves the catalytic hydrogenation of 3-nitrophenylboronic acid.

-

In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 3-aminophenylboronic acid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-aminophenylboronic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-aminophenylboronic acid hydrochloride.

Note: This is a generalized procedure. Specific conditions, such as solvent, temperature, and reaction time, may require optimization. A patent describes a similar synthesis pathway starting from 3-nitrobenzophenone, which undergoes a coupling reaction followed by a reduction and hydrolysis step to yield the final product.[10]

Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura reaction using this compound.

-

To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Heat the reaction mixture with stirring (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows involving this compound.

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Caption: Reversible interaction of a boronic acid with a cis-diol.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Storage : Store in a cool, dry place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 435530010 [thermofisher.com]

- 4. 85006-23-1・m-Aminophenylboronic Acid Hydrochloride・321-69061・327-69063[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Aminophenylboronate Affinity Adsorbents [bioprocessonline.com]

- 10. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 11. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile boronic acid derivative with significant applications across organic synthesis, materials science, and medicinal chemistry. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, allows for a diverse range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the development of advanced sensor technologies. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical use in a research and development setting.

Compound Identification and Properties

This compound is a commercially available reagent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Synonyms | 3-Aminophenylboronic acid hydrochloride, (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | [1][2] |

| Molecular Formula | C₆H₉BClNO₂ (or C₆H₈BNO₂·HCl) | [1][3] |

| Molecular Weight | 173.41 g/mol | [2] |

| CAS Number | 85006-23-1 | [2] |

| Appearance | White to off-white crystalline solid or powder | [1][4] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Melting Point | 225 °C (for the free base, 3-aminophenylboronic acid) | [1] |

Synthesis

A common method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of 3-nitrobenzophenone with a diboron ester, followed by reduction of the nitro group. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.

A patented method describes the coupling reaction of 3-nitrobenzophenone and bis(pinacolato)diboron under a palladium catalyst.[3] The resulting 3-nitrobenzeneboronic acid ester is then subjected to acidic workup and pH adjustment to yield 3-aminophenylboronic acid.[3]

Key Applications and Experimental Protocols

The utility of this compound spans several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

3-Aminophenylboronic acid hydrochloride is a widely used reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and materials synthesis.[4][5]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-aminophenylboronic acid.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), 3-aminophenylboronic acid hydrochloride (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Development of Chemical Sensors

The boronic acid moiety of 3-aminophenylboronic acid can reversibly bind with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides, including glucose.[1][6]

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.[7]

-

Electrode Pre-treatment: Electrochemically pre-treat the SPCE to clean and activate the surface.

-

Functionalization:

-

Prepare a solution of 0.4 M 3-aminophenylboronic acid in 0.1 M H₂SO₄.

-

Prepare a solution of 0.4 M NaNO₂ in 0.1 M H₂SO₄.

-

Add 20 µL of each solution to the working area of the SPCE.

-

Allow the reaction to proceed for 10 minutes.

-

Wash the electrode thoroughly with ultrapure water.

-

-

Characterization: Characterize the functionalized electrode using techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to confirm successful modification.

-

Glucose Detection:

-

Expose the functionalized electrode to solutions of varying glucose concentrations.

-

Measure the change in electrochemical properties (e.g., charge transfer resistance from EIS) to quantify the glucose concentration.

-

Drug Development and Medicinal Chemistry

3-Aminophenylboronic acid and its derivatives have been investigated for their potential as enzyme inhibitors. Boronic acids are known to inhibit serine proteases, and this has led to their exploration in drug discovery. For example, they have been studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While not a direct signaling pathway modulator in the classical sense, its role as an enzyme inhibitor places it within the broader context of therapeutic intervention in biological pathways.

Safety Information

This compound is associated with certain hazards.

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and a dust mask.[4]

Conclusion

This compound is a valuable and versatile chemical entity with broad applications in organic synthesis and the development of novel functional materials. Its utility in the robust Suzuki-Miyaura coupling reaction and its application in the design of sensitive and selective glucose sensors highlight its importance in both academic and industrial research. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

References

- 1. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 4. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-aminophenylboronic acid. It includes detailed spectral data, experimental protocols for acquiring NMR spectra, and visualizations of the key chemical interactions and experimental workflows relevant to its application in research and drug development.

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule widely utilized in medicinal chemistry, materials science, and diagnostics. Its boronic acid moiety can reversibly bind with diols, a characteristic exploited in the development of sensors for saccharides and glycosylated biomolecules. The amino group provides a site for further chemical modification, making it a valuable building block in organic synthesis, including in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment by NMR spectroscopy are critical for its effective application.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-aminophenylboronic acid recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is commonly used due to the compound's good solubility.

Table 1: ¹H NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Integration |

| Aromatic Protons | 7.10, 6.95, 6.88, 6.60 | m | 4H |

| B(OH)₂ | 7.8 | br s | 2H |

| NH₂ | 5.1 | br s | 2H |

m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-NH₂ | 130.8 |

| C-B | ~135 (broad) |

| Aromatic Carbons | 136.2, 133.5, 130.8, 129.5, 128.1 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for 3-aminophenylboronic acid and its derivatives.

3.1. Sample Preparation [1]

-

Sample Weighing: Accurately weigh 5-10 mg of 3-aminophenylboronic acid for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry NMR tube or a small vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample.

-

Dissolution: Gently vortex or swirl the sample to ensure complete dissolution. Gentle warming may be applied if necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally sufficient.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Key Signaling Pathway and Experimental Workflow Visualizations

The utility of 3-aminophenylboronic acid in various applications, particularly in diagnostics and drug delivery, stems from its ability to form reversible covalent bonds with diols.

4.1. Boronate Ester Formation with a Generic Diol

The fundamental signaling pathway for many applications of 3-aminophenylboronic acid involves the formation of a boronate ester upon interaction with a diol-containing molecule, such as a saccharide. This reaction is pH-dependent.

Caption: Reversible formation of a cyclic boronate ester.

4.2. Experimental Workflow for Saccharide Detection

A common application of 3-aminophenylboronic acid is in the development of sensors for saccharides. The following diagram illustrates a typical experimental workflow for such a sensor.

Caption: Workflow for saccharide detection using 3-APBA.

Applications in Drug Development and Research

The unique properties of 3-aminophenylboronic acid make it a valuable tool for professionals in drug development and scientific research:

-

Drug Delivery: The ability to bind to saccharides on cell surfaces is being explored for targeted drug delivery to cancer cells, which often overexpress certain glycoproteins.

-

Diagnostics: It is a key component in sensors for monitoring glucose levels in diabetic patients and for the detection of other biologically relevant saccharides.

-

Synthetic Chemistry: As a versatile building block, it is used in the synthesis of complex organic molecules and pharmaceutical intermediates.

This guide provides the essential NMR data and protocols for the confident use of 3-aminophenylboronic acid in a research and development setting. The visualizations offer a clear understanding of its fundamental reactivity and application workflows.

References

Navigating the Solubility of (m-Aminophenyl)metaboric acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of (m-Aminophenyl)metaboric acid hydrochloride in organic solvents. Recognizing the critical role of solubility data in chemical synthesis, formulation development, and analytical method design, this document provides available qualitative data, analogous quantitative data for a related compound, and detailed experimental protocols for solubility determination.

Introduction to this compound

This compound, a derivative of phenylboronic acid, is a compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its utility in synthetic organic chemistry, particularly in cross-coupling reactions, is well-established. An understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Solubility Profile of this compound

As of this guide's compilation, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate that 3-Aminophenylboronic acid hydrochloride is soluble in water and polar organic solvents. The presence of the hydrophilic amino group and the hydrochloride salt form contribute to its affinity for polar media.

Analogous Solubility Data: Phenylboronic Acid

To provide a quantitative frame of reference, this guide presents solubility data for the parent compound, phenylboronic acid. This information can serve as a valuable proxy for estimating the solubility behavior of its amino-substituted hydrochloride derivative, though differences in polarity and crystal lattice energy will lead to variations. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2][3].

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 20 | 0.04 |

| Acetone | 20 | 0.25 |

| 3-Pentanone | 20 | 0.18 |

| Dipropyl ether | 20 | 0.12 |

| Methylcyclohexane | 20 | < 0.01 |

Note: This data is for the analogous compound phenylboronic acid and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the dynamic (or synthetic) method is a reliable and commonly employed technique.[4][5][6] This method involves the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated digital thermometer

-

Turbidity sensor or laser scattering system (optional, for enhanced accuracy)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

-

Heating and Equilibration: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is then slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium saturation temperature for that specific composition.

-

Data Compilation: Repeat the measurement with varying compositions of solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, this guide provides a foundational understanding for researchers. The qualitative information, coupled with analogous data for phenylboronic acid, offers a strong starting point for solvent selection. The detailed experimental protocol for the dynamic method empowers researchers to generate precise solubility data tailored to their specific needs, thereby facilitating the advancement of research and development involving this important chemical entity.

References

A Technical Guide to the Purity Analysis of 3-Aminophenylboronic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) and its hydrochloride salt are versatile chemical intermediates of significant interest in pharmaceutical and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety and an amino group, making it a key building block in Suzuki-Miyaura cross-coupling reactions, the synthesis of advanced polymers, and the development of sensors for biological molecules like saccharides.[1] The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base.

Given its role in the synthesis of high-value products, including active pharmaceutical ingredients (APIs), the purity of 3-aminophenylboronic acid hydrochloride is of paramount importance. Impurities can adversely affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final product. This guide provides an in-depth overview of the core analytical methodologies required for a comprehensive purity assessment of this compound.

Core Analytical Techniques for Purity Assessment

A robust purity analysis of 3-aminophenylboronic acid hydrochloride relies on a combination of chromatographic and spectroscopic techniques. This multi-faceted, or orthogonal, approach ensures that a wide range of potential impurities—including starting materials, synthetic by-products, and degradation products—are detected and quantified.

The primary analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and organic impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.

-

Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of unknown impurities.

-

Elemental Analysis: To confirm the empirical formula and assess inorganic purity.

-

Karl Fischer Titration: For the specific determination of water content.

Experimental Protocols

The following sections detail standardized protocols for the key analytical methods. These should be considered as starting points and may require optimization and validation for specific laboratory instrumentation and sample matrices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of boronic acids and their derivatives.[2][3] The method separates compounds based on their hydrophobicity. A key challenge in analyzing boronic acids is their potential for on-column degradation or interaction with the stationary phase.[2][4] The use of specialized columns and carefully controlled mobile phase conditions is crucial for achieving accurate and reproducible results.[3]

Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3, 250 mm x 4.6 mm, 5 µm particle size).[3][5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-aminophenylboronic acid hydrochloride and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Structural Confirmation by ¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and for identifying and quantifying impurities. ¹H NMR provides information about the protons in the molecule, while ¹¹B NMR is specific for the boron atom, confirming the presence of the boronic acid group.

Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt effectively and its residual water peak does not interfere with key aromatic signals.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts (δ) in DMSO-d₆: Aromatic protons typically appear between 6.5 and 7.5 ppm. The broad signal for the B(OH)₂ protons can be observed around 8.0 ppm, and the amine protons (as -NH₃⁺) may appear as a broad signal at a variable chemical shift.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled boron spectrum.

-

Expected chemical shifts (δ): A single broad peak is expected in the range of 28-30 ppm relative to BF₃·OEt₂ standard, characteristic of an arylboronic acid.

-

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

Protocol:

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Mode: Positive Ion Mode.

-

Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused or analyzed via LC-MS coupling.

-

Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated free base [C₆H₈BNO₂ + H]⁺ is approximately 138.07.

Data Presentation and Interpretation

Quantitative data from the analyses should be systematically organized for clarity and traceability.

Table 1: Example HPLC Purity Analysis Results for a Batch of 3-APBA HCl

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.5 | 1,500 | 0.05% | Unknown Impurity |

| 2 | 4.8 | 3,000 | 0.10% | Phenol (Process Impurity) |

| 3 | 7.2 | 2,985,000 | 99.70% | 3-Aminophenylboronic acid |

| 4 | 9.5 | 7,500 | 0.15% | Anhydro-dimer |

| Total | 2,997,000 | 100.00% | ||

| Purity | 99.70% |

Table 2: Example Elemental Analysis Data

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 41.55 | 41.60 | +0.05 |

| Hydrogen (H) | 5.23 | 5.19 | -0.04 |

| Nitrogen (N) | 8.08 | 8.11 | +0.03 |

Theoretical values calculated for C₆H₈BNO₂·HCl (MW: 173.41)

Visualization of Analytical Workflows

Diagrams are essential for visualizing complex processes and logical relationships in purity analysis.

Caption: Overall workflow for the purity analysis of 3-aminophenylboronic acid HCl.

Caption: Logical workflow for the identification of an unknown impurity.

Caption: Relationship between orthogonal analytical techniques and the overall purity profile.

Conclusion

The purity analysis of 3-aminophenylboronic acid hydrochloride is a critical process that requires a suite of orthogonal analytical techniques. A combination of chromatography (HPLC) for quantitative purity and spectroscopy (NMR, MS) for structural confirmation provides a comprehensive understanding of the material's quality. By implementing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can ensure the identity, strength, quality, and purity of this vital chemical intermediate, thereby safeguarding the integrity of their research and manufacturing processes.

References

- 1. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

Mechanism of action of aminophenylboronic acids in biological systems

An In-depth Technical Guide on the Mechanism of Action of Aminophenylboronic Acids in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant and expanding applications in biological systems. Their utility is primarily rooted in the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and cis-1,3-diols, which are common structural motifs in biologically crucial molecules like saccharides, glycoproteins, and certain neurotransmitters. This interaction is exquisitely sensitive to pH, providing a mechanism for responsive behavior in different biological microenvironments. This technical guide elucidates the core mechanism of action of APBAs, details their interactions with key biological targets, summarizes quantitative data, and provides protocols for key experimental methodologies. The primary applications covered include highly specific biosensing, targeted drug delivery to cancer cells, and enzyme inhibition.

Core Mechanism: Reversible Boronate Ester Formation

The fundamental mechanism underpinning the biological activity of aminophenylboronic acids is their ability to react with diols to form five- or six-membered cyclic boronate esters.[1][2] This reaction is a reversible condensation process. The boron atom in a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base like a hydroxide ion.[2][3]

The trigonal form is Lewis acidic and reacts with diols, but the tetrahedral boronate form is generally more reactive and stable, especially at physiological pH.[3][4] The formation of the stable boronate ester is favored in alkaline conditions.[5] The pKa of the boronic acid is a critical parameter, and the presence of an ortho-aminomethyl group can lower the pKa, facilitating diol binding at neutral pH.[6] This pH-dependent equilibrium is central to the design of "smart" materials that respond to specific biological environments, such as the acidic microenvironment of tumors.[7]

Caption: Reversible formation of a cyclic boronate ester from APBA and a cis-diol.

Key Biological Interactions and Applications

Saccharide Recognition: Biosensing and Responsive Drug Delivery

The most extensively studied application of APBAs is the recognition of saccharides, particularly glucose. This interaction forms the basis for non-enzymatic glucose sensors and glucose-responsive insulin delivery systems.[8][9][10]

-

Glucose Sensing: APBA-functionalized materials, such as polymers or nanoparticles, can be integrated into electrochemical or optical sensors.[11][12] When glucose binds to the boronic acid moieties, it induces a physical or chemical change in the material. For instance, in an electrochemical impedance spectroscopy (EIS) sensor, the binding of glucose alters the charge transfer resistance at an electrode's surface, which can be measured as a change in impedance.[11] In fluorescent sensors, glucose binding can disrupt photo-induced electron transfer (PET) quenching, leading to a "turn-on" fluorescence signal.[4]

-

Insulin Delivery: Hydrogels or nanoparticles functionalized with APBA can encapsulate insulin. In the presence of high glucose concentrations, the binding of glucose to the APBA units causes the matrix to swell or expand. This structural change triggers the release of the encapsulated insulin.[3][8] The release is significant and rapid when glucose levels are high, mimicking the natural physiological response.[8]

Caption: Workflow for a typical APBA-based electrochemical glucose sensor.

Targeting Sialic Acids in Cancer Therapy

Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their surfaces.[7][13] Phenylboronic acid and its derivatives have a high affinity for these sialic acid residues, allowing for the targeted delivery of therapeutic agents to tumors.[7][14][15][16]

Nanoparticles or other drug carriers functionalized with APBA can selectively bind to cancer cells over healthy cells.[7][15] This targeting is further enhanced by the acidic microenvironment of many tumors (pH ~6.5), which strengthens the PBA-SA binding affinity compared to physiological pH (7.4).[7] Once bound, the drug-loaded nanoparticles can be internalized by the cancer cells, leading to a localized release of the chemotherapeutic agent, thereby increasing efficacy and reducing systemic toxicity.[7][14]

Caption: Targeted drug delivery to cancer cells via APBA-sialic acid interaction.

Enzyme Inhibition

The Lewis acidic boron atom of APBAs can act as an electrophile, targeting nucleophilic residues in the active sites of enzymes. This has made them effective reversible covalent inhibitors, particularly for serine proteases and hydrolases.[17][18] The covalent bond forms between the boron atom and the hydroxyl group of the catalytic serine residue.[17]

This mechanism is exploited by the FDA-approved proteasome inhibitor Bortezomib, a boronic acid-containing drug used to treat multiple myeloma.[17][18] More recently, APBA derivatives have been developed as selective inhibitors for other enzymes, such as α/β-hydrolase domain 3 (ABHD3), a lipid-metabolizing enzyme, demonstrating their potential as highly specific chemical probes and therapeutic agents.[19]

Caption: Mechanism of reversible covalent inhibition of a serine enzyme by an APBA.

Quantitative Data Summary

Quantitative data from various studies highlights the performance and affinity of APBA-based systems.

Table 1: Performance of APBA-Based Biosensors

| Target Analyte | Sensor Type / Method | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| Glucose | 3-APBA on Screen-Printed Carbon Electrode / EIS | 8.53 x 10⁻⁹ M | Not specified | [11] |

| Bacteria | 3-APBA on Gold Electrode / Capacitance | 1.0 x 10² CFU/mL | 1.5x10² - 1.5x10⁶ CFU/mL | [20] |

| Glucose | 3-APBA Polymer Nanoparticles / Fluorescence | Not specified | 0 - 10 mM |[8] |

Table 2: Saccharide Binding Affinity Data

| APBA System | Target Saccharide | Binding/Quenching Constant (K) | Comments | Reference |

|---|---|---|---|---|

| 3-Aminophenylboronic acid (in bulk solution) | Fructose | 102 M⁻¹ | Monoboronic acids show inherent fructose selectivity. | [1] |

| Supramolecular aggregate of boronic acid (SAB) | Glucose | ~10⁸ M⁻¹ | Aggregation enhances affinity and selectivity for glucose by orders of magnitude. |[1] |

Table 3: Enzyme Inhibition Data

| Inhibitor Class | Target Enzyme | IC₅₀ Value | Comments | Reference |

|---|---|---|---|---|

| β-aminoboronic acids | α/β-hydrolase domain 3 (ABHD3) | Nanomolar range | Highly selective and cell-active inhibitors. | [19] |